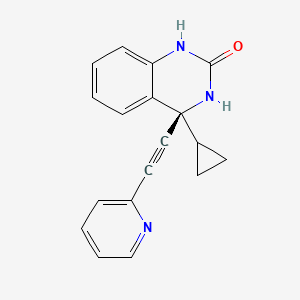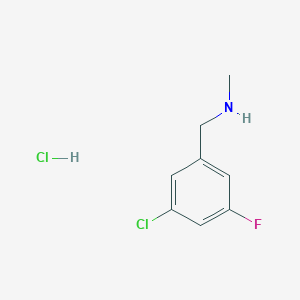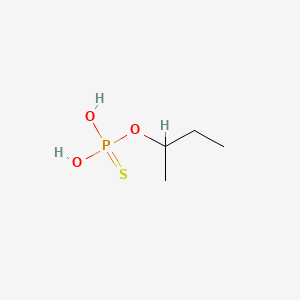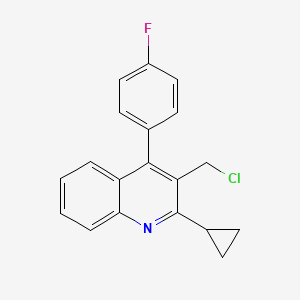![molecular formula C41H67N13O16S2 B12296623 2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Transdermal peptides are short chains of amino acids designed to penetrate the skin barrier and deliver therapeutic agents directly into the bloodstream. These peptides have gained significant attention due to their potential to improve drug delivery systems, offering a non-invasive and efficient alternative to traditional methods such as oral or injectable routes .
准备方法
Synthetic Routes and Reaction Conditions
Transdermal peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of transdermal peptides involves scaling up the SPPS process. This includes the use of automated peptide synthesizers, which can handle large volumes of reagents and resins. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Transdermal peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity. For example, oxidation of methionine can lead to methionine sulfoxide, which may affect the peptide’s function .
科学研究应用
Transdermal peptides have a wide range of scientific research applications:
Chemistry: Used as models to study peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of new drug delivery systems for conditions such as diabetes, cancer, and hormonal disorders.
Industry: Applied in the formulation of cosmetic products and transdermal patches for sustained drug release
作用机制
Transdermal peptides exert their effects by penetrating the stratum corneum, the outermost layer of the skin, and reaching the deeper layers where they can enter the bloodstream. This process is facilitated by their small size and the presence of specific sequences that enhance their permeability. Once in the bloodstream, these peptides can interact with their molecular targets, such as receptors or enzymes, to exert their therapeutic effects .
相似化合物的比较
Transdermal peptides can be compared with other delivery systems such as:
Cell-penetrating peptides (CPPs): These peptides also facilitate the delivery of therapeutic agents across cellular membranes but are not specifically designed for transdermal delivery.
Microneedles: These are used to create microchannels in the skin to enhance drug delivery but involve a more invasive approach compared to transdermal peptides.
Chemical penetration enhancers: These compounds increase skin permeability but may cause irritation or damage to the skin
Similar Compounds
TAT peptide: A well-known CPP used for intracellular delivery.
P28 peptide: Another CPP that has been studied for its ability to penetrate cell membranes.
Dimethyl sulfoxide (DMSO): A chemical penetration enhancer used to increase skin permeability
Transdermal peptides offer a unique combination of non-invasiveness and efficiency, making them a promising tool in various fields of research and medicine.
属性
分子式 |
C41H67N13O16S2 |
|---|---|
分子量 |
1062.2 g/mol |
IUPAC 名称 |
2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60) |
InChI 键 |
KSPOFDOFSFGNSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide](/img/structure/B12296556.png)

![Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate](/img/structure/B12296563.png)
![7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12296568.png)

![2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12296573.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate](/img/structure/B12296583.png)


iridium](/img/structure/B12296605.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
